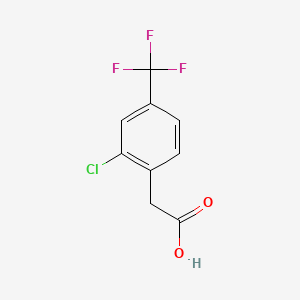
2-Chloro-4-trifluoromethylphenylacetic acid
Descripción general
Descripción
2-Chloro-4-trifluoromethylphenylacetic acid, with the CAS Number 601513-26-2, is a chemical compound with a molecular weight of 238.59 . It is a solid crystal at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(2-chloro-4-(trifluoromethyl)phenyl)acetic acid . The InChI code is 1S/C9H6ClF3O2/c10-7-4-6(9(11,12)13)2-1-5(7)3-8(14)15/h1-2,4H,3H2,(H,14,15) .Physical And Chemical Properties Analysis
2-Chloro-4-trifluoromethylphenylacetic acid is a solid crystal at room temperature .Aplicaciones Científicas De Investigación
Reactivity and Structural Analysis
- A comprehensive DFT study on halogenated phenylacetic acids, including 2-Chloro-4-trifluoromethylphenylacetic acid, explored their reactivity, acidity, and vibrational spectra. The research provided insights into the molecule's electronic properties, including Fukui functions, local softness, electrophilicity, and the HOMO-LUMO gap, along with theoretical predictions of its vibrational spectra, aiding in the understanding of its chemical behavior and potential applications in synthetic chemistry (Srivastava et al., 2015).
Analytical and Sensing Applications
- The compound has been utilized as an electroactive tracer in a competitive assay for the detection of the herbicide 2,4-dichlorophenoxyacetic acid, demonstrating its utility in developing sensitive and selective analytical methods for environmental monitoring (Schöllhorn et al., 2000).
Synthetic Applications
- Research on the action of chlorine trifluoride on trichloroacetic acid, involving decomposition reactions, could provide insights into the reactivity of chloro and fluoro substituted compounds, potentially informing synthetic strategies that leverage 2-Chloro-4-trifluoromethylphenylacetic acid's structural similarities (Cuthbertson et al., 2007).
Molecular Imprinting and Detection Techniques
- The compound has shown potential in the field of molecularly imprinted polymers, a technology that offers high selectivity in sensor applications and pollutant removal. Studies involving closely related compounds in the creation of imprinted polymers for the selective detection of pesticides underscore its relevance in developing novel environmental remediation technologies (Omidi et al., 2014).
Environmental Monitoring and Remediation
- A study on the electrochemical detection of 4-chloro-2-methylphenoxyacetic acid using a glassy carbon electrode demonstrates the broader utility of chloro- and fluoro-substituted phenylacetic acids in environmental analysis. This research could inform the development of sensitive, simple, and effective methods for monitoring similar compounds in environmental samples (Yu et al., 2022).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with it are H302+H332 (Harmful if swallowed or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P312 (Call a POISON CENTER or doctor/physician if you feel unwell) .
Propiedades
IUPAC Name |
2-[2-chloro-4-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c10-7-4-6(9(11,12)13)2-1-5(7)3-8(14)15/h1-2,4H,3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLULPIXGVZSEES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20477336 | |
| Record name | 2-CHLORO-4-TRIFLUOROMETHYLPHENYLACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20477336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-trifluoromethylphenylacetic acid | |
CAS RN |
601513-26-2 | |
| Record name | 2-CHLORO-4-TRIFLUOROMETHYLPHENYLACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20477336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



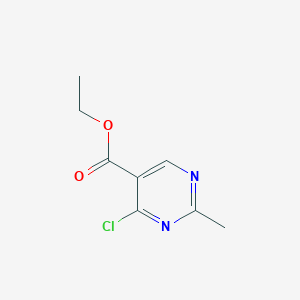
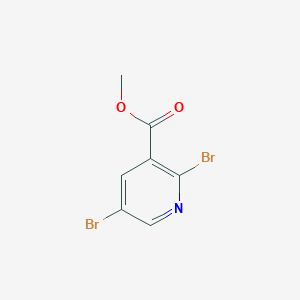
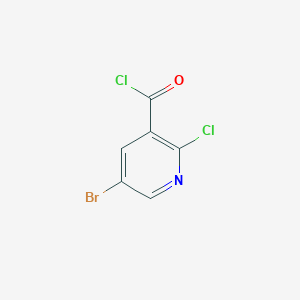
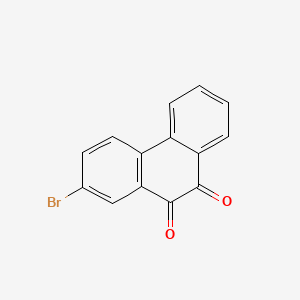

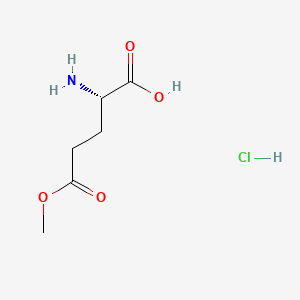
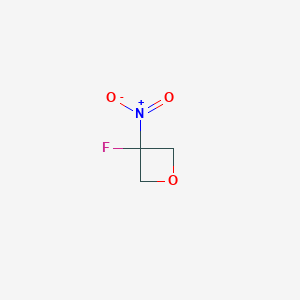
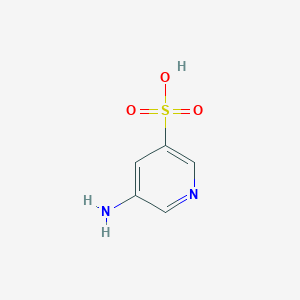
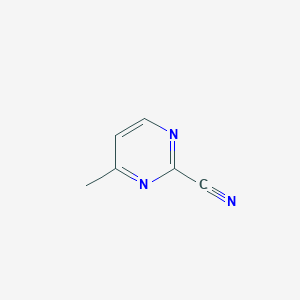
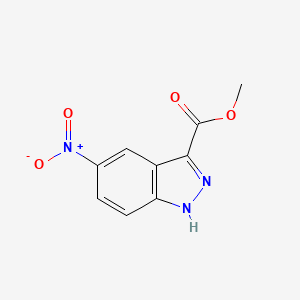
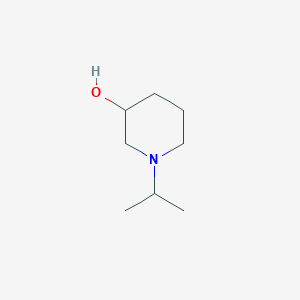
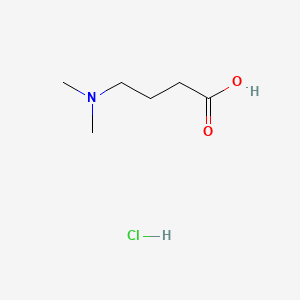
![7-Methylsulfonyl-2-thia-7-azaspiro[4.4]nonane](/img/structure/B1315298.png)